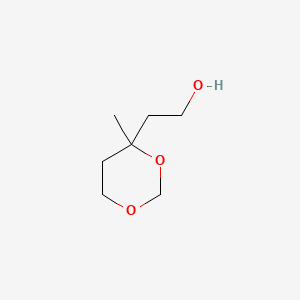![molecular formula C15H11N3O4 B1676082 Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- CAS No. 577962-95-9](/img/structure/B1676082.png)
Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- is a complex organic compound characterized by the presence of an imidazolidinylidene group attached to a pyrrole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dioxoimidazolidine with a pyrrole derivative under controlled conditions to form the imidazolidinylidene-pyrrole intermediate. This intermediate is then subjected to further reactions with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- involves its interaction with specific molecular targets and pathways. The imidazolidinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The pyrrole ring may also play a role in binding to target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the imidazolidinylidene group.
Ethyl 4-[2-[(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoate: An ester derivative with similar core structure.
Uniqueness
Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- is unique due to the presence of both the imidazolidinylidene and pyrrole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
577962-95-9 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C15H11N3O4/c19-13-12(16-15(22)17-13)8-11-2-1-7-18(11)10-5-3-9(4-6-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,22)/b12-8+ |
InChI Key |
WMOKBKUDIRNAKD-XYOKQWHBSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)
